molecular formula C19H21N5O2S B2834973 N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide CAS No. 632289-19-1

N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide

Cat. No.: B2834973
CAS No.: 632289-19-1
M. Wt: 383.47
InChI Key: OJLYUSMNJKTCBH-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-D]pyrimidin-2-ylsulfanyl core substituted with hydroxy and dimethyl groups at positions 4, 5, and 7, respectively. The acetamide moiety is linked to a 4-(dimethylamino)phenyl group, conferring unique electronic and steric properties. Its molecular formula is inferred as C₂₁H₂₃N₅O₃S, with a molecular weight of 433.5 g/mol (calculated).

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-11-9-12(2)20-17-16(11)18(26)23-19(22-17)27-10-15(25)21-13-5-7-14(8-6-13)24(3)4/h5-9H,10H2,1-4H3,(H,21,25)(H,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLYUSMNJKTCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Pyrido[2,3-D]pyrimidine Core: This step often starts with the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the pyrido[2,3-D]pyrimidine ring system.

    Introduction of the Hydroxy and Dimethyl Groups: Functionalization of the pyrido[2,3-D]pyrimidine core with hydroxy and dimethyl groups can be achieved through selective alkylation and hydroxylation reactions.

    Attachment of the Phenyl Ring: The phenyl ring with a dimethylamino substituent is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and dimethylamino groups, leading to the formation of quinones and N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrido[2,3-D]pyrimidine ring, resulting in amines or dihydropyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux in organic solvents or microwave-assisted synthesis.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical, chemical, and biological properties.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl Acetamide Derivatives

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
  • Structure: Differs in the pyrimidine substituents (4,6-diamino vs. 4-hydroxy-5,7-dimethylpyrido-pyrimidine) and the aryl group (4-chlorophenyl vs. 4-dimethylaminophenyl).
  • Activity : Demonstrated moderate antimicrobial activity in preliminary assays, attributed to the electron-withdrawing chloro group enhancing membrane penetration .
  • Crystallography: Exhibits a planar pyrimidine ring, with hydrogen bonding between amino groups and sulfanyl sulfur, enhancing stability .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Structure : Replaces the pyrido-pyrimidine core with a naphthalene ring and introduces halogenated aryl groups.
  • Activity : Reported as a potent COX-2 inhibitor (IC₅₀ = 0.8 μM), likely due to hydrophobic interactions from the naphthalene moiety .

Pyrimidine/Pyrido-Pyrimidine Derivatives

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (CF6)
  • Structure : Contains a pyridine-sulfamoyl group and a dioxoisoindoline substituent. Molecular formula: C₂₄H₂₃N₅O₅S (MW: 493.53 g/mol) .
  • Physicochemical Properties : Higher lipophilicity (logP ≈ 3.2) compared to the target compound (estimated logP ≈ 2.1), due to the bulky dioxoisoindoline group .
  • Synthesis Yield : 76%, suggesting efficient coupling of sulfamoyl and dioxoisoindoline groups .
N-[4-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide
  • Structure : Features dual sulfamoyl linkages and a 4,6-dimethylpyrimidine group. Molecular formula: C₂₀H₂₁N₅O₅S₂ (MW: 511.6 g/mol) .
  • Bioactivity : Acts as a carbonic anhydrase inhibitor (Ki = 12 nM), leveraging the sulfamoyl groups for zinc coordination in the enzyme active site .

Substituent Effects on Activity

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyrido-pyrimidine sulfanyl 4-Hydroxy, 5,7-dimethyl, dimethylaminophenyl Under investigation (hypothetical kinase inhibition)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine sulfanyl 4,6-Diamino, 4-chlorophenyl Antimicrobial (MIC: 8 µg/mL)
CF6 Pyridine-sulfamoyl Dioxoisoindoline, methylpentanamide Anticancer (IC₅₀: 18 µM, HeLa cells)
N-[4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl]acetamide Dimethylpyrimidine sulfamoyl Dual sulfamoyl, acetamide Carbonic anhydrase inhibition (Ki: 12 nM)

Key Observations :

  • Electron-Donating Groups (e.g., dimethylamino in the target compound) enhance solubility but may reduce membrane permeability compared to halogenated analogs .
  • Sulfamoyl vs. Sulfanyl Linkages : Sulfamoyl groups (as in CF6 and compounds) favor enzyme inhibition via hydrogen bonding, while sulfanyl bridges (target compound) may improve metabolic stability .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The target compound’s hydroxy group is expected to show a broad peak near 3400 cm⁻¹, similar to the NH/NH₂ stretches observed in (3391–3212 cm⁻¹) .
  • 1H-NMR: Aromatic protons in the dimethylaminophenyl group would resonate at δ 6.4–7.8 ppm, comparable to analogs in .
  • Crystal Packing : Pyrido-pyrimidine derivatives (e.g., ) exhibit π-π stacking between aromatic rings, whereas halogenated analogs show halogen bonding, influencing solubility .

Biological Activity

N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide (CAS Number: 632289-19-1) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₁N₅O₂S
  • Molecular Weight : 383.5 g/mol
  • Structure : The compound features a dimethylamino group attached to a phenyl ring and a pyrido[2,3-D]pyrimidine moiety linked via a sulfanyl group.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer effects. The following sections detail its mechanisms and findings from various studies.

Anticancer Properties

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its activity against different cancer types:

Cell Line IC50 (µM) Effects Observed
MDA-MB-231 (Breast)1 - 2Inhibition of colony formation and growth
Panc-1 (Pancreatic)2Reduced spheroid viability; inhibition of colony growth
A549 (Lung)Not specifiedFurther studies needed for detailed effects

The mechanisms underlying the anticancer activity of this compound appear to involve several pathways:

  • HDAC Inhibition : It has been suggested that compounds with similar structures exhibit high histone deacetylase (HDAC) inhibitory capacity, leading to altered gene expression and apoptosis in cancer cells .
  • Cell Cycle Arrest : Some studies indicate that the compound may induce cell cycle arrest at specific phases, contributing to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Evidence suggests that this compound triggers apoptotic pathways, enhancing cell death in malignant cells.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on MDA-MB-231 Cells :
    • Researchers observed that treatment with the compound at concentrations of 1 and 2 µM completely disrupted colony formation in MDA-MB-231 cells. This effect was attributed to both cytotoxicity and inhibition of cell migration .
  • Panc-1 Spheroids :
    • In another study focusing on Panc-1 pancreatic cancer spheroids, the compound significantly reduced cell viability and inhibited growth at concentrations as low as 2 µM. This indicates a potent effect on three-dimensional tumor models compared to traditional two-dimensional cultures .
  • Comparative Analysis with Other Compounds :
    • Comparative studies with other derivatives revealed that modifications to the dimethylamino group or the pyrido-pyrimidine moiety could enhance or diminish anticancer properties, emphasizing the importance of structural optimization for therapeutic efficacy .

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